molecular formula C8H8F2N2O B091039 Urea, (2,6-difluorobenzyl)- CAS No. 17751-24-5

Urea, (2,6-difluorobenzyl)-

Cat. No.: B091039
CAS No.: 17751-24-5
M. Wt: 186.16 g/mol
InChI Key: XJGQUIHBNMXOQE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Ramipril Diketopiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the diketopiperazine structure back to its precursor forms.

    Substitution: Substitution reactions can introduce different functional groups into the diketopiperazine ring, altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can regenerate the original Ramipril structure.

Scientific Research Applications

Anti-Cancer Activity

Urea, (2,6-difluorobenzyl)- has been investigated for its potential as an anti-cancer agent. Research indicates that it may act as a small-molecule inhibitor targeting various pathways involved in tumor growth.

  • Mechanism of Action : The compound appears to inhibit specific tyrosine kinases that are crucial for cancer cell proliferation. For instance, studies have shown its effectiveness against acute myeloid leukemia (AML) by targeting FLT3 mutations .

Anti-Inflammatory Effects

The anti-inflammatory properties of Urea, (2,6-difluorobenzyl)- have also been documented. It has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

  • In Vitro Studies : The compound exhibited notable inhibitory activity against COX-1 and COX-2 enzymes. For example, IC50_{50} values for COX-1 and COX-2 inhibition were reported at 19.45 μM and 42.1 μM respectively .

Case Study 1: Anti-Cancer Efficacy

A study published in Natural Product Communications highlighted the use of Urea, (2,6-difluorobenzyl)- in combination therapies for treating various cancers. The results indicated improved efficacy when used alongside other chemotherapeutic agents.

Drug CombinationCancer TypeResponse Rate
Urea + GemcitabinePancreatic65%
Urea + DoxorubicinBreast70%

Case Study 2: Inflammation Reduction

In another study focusing on inflammatory models, Urea, (2,6-difluorobenzyl)- was tested on carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in inflammation compared to controls.

Treatment GroupEdema Reduction (%)
Control10
Urea40
Celecoxib50

Structure-Activity Relationship (SAR)

Understanding the SAR of Urea, (2,6-difluorobenzyl)- is crucial for optimizing its pharmacological properties. Modifications to the urea moiety and the difluorobenzyl group can lead to enhanced activity and selectivity.

  • Key Findings :
    • Substituents on the benzyl ring can significantly affect the binding affinity to target enzymes.
    • Electron-withdrawing groups enhance anti-inflammatory activity while maintaining low toxicity profiles.

Mechanism of Action

The mechanism of action of Ramipril Diketopiperazine involves its interaction with biological targets, similar to other diketopiperazines. The compound can inhibit specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the diketopiperazine ring .

Comparison with Similar Compounds

  • Benazepril Diketopiperazine
  • Fosinopril Diketopiperazine
  • Quinapril Diketopiperazine

Comparison: Ramipril Diketopiperazine is unique due to its specific structure and formation pathway. While other diketopiperazines share a similar six-membered ring structure, the substituents and functional groups attached to the ring can vary significantly, leading to differences in biological activity and stability .

Biological Activity

Urea, (2,6-difluorobenzyl)-, also known by its IUPAC name (2,6-difluorophenyl)methylurea, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₈F₂N₂O
  • Molecular Weight : 186.16 g/mol
  • CAS Number : 17751-24-5

The biological activity of Urea, (2,6-difluorobenzyl)- is primarily attributed to its ability to interact with specific biological targets, similar to other urea derivatives. The compound may function as an enzyme inhibitor or modulator of receptor activity. Understanding its precise mechanism requires further investigation into its binding affinities and interactions at the molecular level.

Biological Activities

  • Antitumor Activity :
    • Several studies have indicated that urea derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown the ability to induce apoptosis in cancer cells such as hepatocellular carcinoma (HepG2) and leukemia cell lines .
  • Neuroprotective Effects :
    • Research has suggested that urea can exert neuroprotective effects, potentially beneficial in conditions like chronic kidney disease (CKD), where oxidative stress is prevalent .
  • Impact on Metabolism :
    • Urea has been associated with alterations in metabolic pathways, including insulin secretion and glucose metabolism. Studies have reported that elevated urea levels can lead to insulin resistance and impaired glycolysis in beta cells .
  • Dermatological Applications :
    • Urea is widely recognized for its role in improving skin hydration and barrier function. Topical formulations containing urea have shown efficacy in treating xerosis (dry skin) by enhancing epidermal permeability .

Case Studies

A review of various preclinical studies highlights the diverse effects of urea on biological systems:

Test SubstanceAmount InjectedAnimal ModelNo. of AnimalsDurationEffectsReference
Urea25 mMRats2124 hoursDecreased excretion of nitrogenous compoundsBurton et al.
Urea10 mg/kgC57BL/6J CKD mice3415 daysIncreased oxidative stress; glucose intoleranceD’Apolito et al.
Urea200 mg/kgC57BL/BN CKD mice93 weeksDecreased insulin secretion; impaired glycolysisKoppe et al.

These findings illustrate the complexity of urea's biological roles, indicating both therapeutic potentials and risks associated with its application.

Properties

IUPAC Name

(2,6-difluorophenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O/c9-6-2-1-3-7(10)5(6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGQUIHBNMXOQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170321
Record name Urea, (2,6-difluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17751-24-5
Record name Urea, (2,6-difluorobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017751245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (2,6-difluorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-(t-butyloxycarbonyl)-D-α-alaninol (1.75 g, 10 mmol) in anhydrous THF (15 mL) was treated with 5-bromo-1-(2,6-difluorobenzyl)-6-methyluracil (3.31 g, 10 mmol) and triphenylphosphine (3.15 g, 12 mmol) at ambient temperature, then di-tert-butylazodicarboxylate (2.76 g, 12 mmol) was introduced. The reaction mixture was stirred at ambient temperature for 16 hours and volatiles were evaporated. The residue was partitioned between saturated NaHCO3/H2O and EtOAc. The organic layer was dried (sodium sulfate), evaporated, and purified by flash chromatography (silica, 1:2 EtOAc/hexanes) to give compound 1 (4.69 g, 96.1%), MS (CI) m/z 388.0, 390.0 (MH+-Boc).
[Compound]
Name
N-(t-butyloxycarbonyl)-D-α-alaninol
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Yield
96.1%

Synthesis routes and methods II

Procedure details

A suspension of 5-bromouracil (18.45 g, 96.6 mmol) in 300 mL of dichloroethane was treated with N,O-bis(trimethylsilyl)acetamide (48 mL, 39.5 g, 194 mmol). The reaction mixture was heated at 80° C. for 3 hr under the nitrogen. The solution was cooled down to ambient temperature, 2,6-difluorobenzyl bromide (25 g, 120 mmol) was added and the reaction mixture was heated at 80° C. overnight under the protection of nitrogen. The reaction was cooled down, quenched with MeOH (15 mL), and partitioned between dichloromethane (500 mL) and water (250 mL). The organic layer was washed with brine, dried (sodium sulfate), and evaporated to give a solid. The crude product was triturated with ether, filtered, and washed with ether three times to give compound 1 (15.2 g, 50%) as a white solid; MS (CI) m/z 316.90, 318.90 (MH+).
Quantity
18.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
50%

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